Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate
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Overview
Description
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C8H4BrF2KO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
The synthesis of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate typically involves the reaction of 3-bromobenzenesulfonyl chloride with potassium difluoroacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield different products.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate can be compared with other similar compounds, such as:
Potassium 2-(3-bromobenzenesulfonyl)-2,2-difluoroacetate: Similar in structure but may have different reactivity and applications.
Potassium difluoroacetate: Lacks the bromophenyl and sulfonyl groups, leading to different chemical properties and uses.
Biological Activity
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, also known by its chemical formula and CAS number (2287298-71-7), is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a bromophenyl moiety and difluoroacetate, which contributes to its unique chemical characteristics. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making such compounds valuable in medicinal chemistry.
Research indicates that compounds with sulfonyl groups often exhibit diverse biological activities due to their ability to interact with various biological targets. Specifically, this compound may act through the following mechanisms:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit various enzymes, such as dihydroorotase and aldose reductase, affecting metabolic pathways critical for cellular function .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This has been observed in related compounds where DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated significant activity .
- Anti-inflammatory Effects : In silico studies have demonstrated that related compounds can bind effectively to proteins involved in inflammatory responses (e.g., TNF-α and COX-2), suggesting that this compound may exhibit similar effects .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on structurally similar sulfonamides. These compounds exhibited moderate antioxidant activity with IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .
Anti-inflammatory Activity
In vitro studies on related compounds have highlighted their anti-inflammatory properties through the inhibition of key inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfonamide A | Contains a sulfonamide group | Moderate antimicrobial and antioxidant activity |
Sulfonamide B | Contains bromine substituents | Enhanced enzyme inhibition and antioxidant properties |
This compound | Sulfonyl group with bromophenyl and difluoroacetate | Potential anti-inflammatory and antioxidant effects |
Case Studies
Recent studies have utilized computational methods to predict the biological activities of various sulfonamide derivatives. For instance, molecular docking studies indicated that certain derivatives exhibited strong binding affinities to target proteins involved in inflammation and oxidative stress responses . These findings underscore the need for experimental validation of this compound's biological activities.
Properties
IUPAC Name |
potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRNSGFAYKRBZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2KO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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